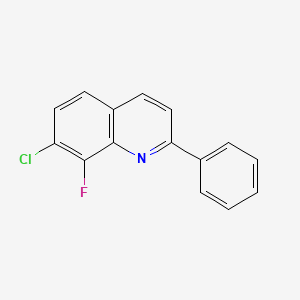

7-Chloro-8-fluoro-2-phenylquinoline

Vue d'ensemble

Description

7-Chloro-8-fluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H9ClFN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, often involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A specific synthesis route for 7-chloro-8-fluoro-2-phenylquinoline involves starting from 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline .Molecular Structure Analysis

The molecular weight of 7-Chloro-8-fluoro-2-phenylquinoline is 257.69 g/mol . The structure includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .Applications De Recherche Scientifique

Antibacterial Properties : A study by Al-Hiari et al. (2007) explored the synthesis of 8-nitrofluoroquinolone derivatives, which involved the use of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These derivatives exhibited interesting antibacterial activity against both gram-positive and gram-negative strains, with certain derivatives showing significant activity against S. aureus (Al-Hiari et al., 2007).

Anticancer Potential : Liu et al. (2002) investigated the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on erythrocyte hemolysis induced by free radicals. This research indicated potential for these compounds in antitumor applications (Liu et al., 2002).

Chemical Synthesis and Reactivity : A synthetic study by Bao-an (2012) focused on the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, providing insights into novel synthetic methods and the reactivity of such compounds (Bao-an, 2012).

Immunosuppressant Applications : Chujo et al. (2001) reported on the synthesis of a novel immunosuppressant involving a 7-chloro-6-fluoroquinoline derivative, highlighting its potential in immunosuppressive therapy (Chujo et al., 2001).

Fluorescent Probes : Van den Berg et al. (2006) synthesized 7-dialkylamino- and 7-alkylsulfenyl-1-alkylquinolinium salts using 7-fluoro-1-methylquinolinium iodide. These compounds showed high fluorescence quantum yields and were proposed as fluorescent probes for various applications (Van den Berg et al., 2006).

Antiplasmodial Activity : Research by De et al. (1998) on aminoquinolines, including 7-substituted 4-aminoquinolines, revealed their activity against chloroquine-susceptible and resistant Plasmodium falciparum, suggesting their potential in malaria treatment (De et al., 1998).

Dual Inhibitors of Tuberculosis and Influenza Virus : A study by Marvadi et al. (2019) on 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors showed promising results against Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).

Mécanisme D'action

Target of Action

Fluorinated quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities

Biochemical Pathways

Fluorinated quinolines can affect a variety of pathways due to their broad enzyme inhibition .

Result of Action

Similar compounds have shown significant anticancer activity .

Safety and Hazards

Orientations Futures

Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .

Propriétés

IUPAC Name |

7-chloro-8-fluoro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCMXJVMCJTOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727497 | |

| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-fluoro-2-phenylquinoline | |

CAS RN |

867164-92-9 | |

| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)

![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)